3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Overview
Description
3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(4-sec-butylphenoxy)propyl](2-methoxyethyl)amine oxalate is 355.19948764 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxalate-bridged Binuclear Iron(III) Complexes
A study by Heidari et al. (2013) explored oxalate-bridged binuclear iron(III) complexes using pyridine-based aminophenol ligands. The research demonstrated the synthesis and characterization of these complexes, highlighting their antiferromagnetic coupling and potential applications in magnetic materials and catalysis. The study provides a foundational understanding of the coordination chemistry involving oxalate ligands, which could be relevant for the design of new materials with specific magnetic properties (Heidari, S., Safaei, E., Wojtczak, A., & Cotič, P., 2013).
Phenol Oxidation and Electron Transfer
Research by Rhile and Mayer (2004) investigated the one-electron oxidation of hydrogen-bonded phenols, providing insights into proton-coupled electron transfer mechanisms. This study is significant for understanding the oxidative processes involving phenolic compounds, which are structurally related to the compound of interest. The findings may contribute to the development of oxidation-resistant materials or catalysts for chemical synthesis (Rhile, I. J., & Mayer, J., 2004).
Synthesis and Reactions of Fluorophenyl Compounds
Pimenova et al. (2003) detailed the synthesis of a fluorophenyl compound through reactions with dimethyl oxalate, leading to various products with potential applications in material science and organic synthesis. This research offers insights into the reactivity of fluorophenyl derivatives, which could inform the synthesis of novel compounds with specific electronic or photophysical properties (Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D., 2003).
Antibacterial Activity of Propanaryl-amines
A study by Arutyunyan et al. (2017) reported on the synthesis of propanaryl-amines and their oxalates, showing significant antibacterial activity. This research underlines the potential of structurally similar compounds for use in developing new antibacterial agents or coatings to prevent microbial contamination (Arutyunyan, N., Akopyan, L. A., Akopyan, R. A., Stepanyan, G. M., Panosyan, G., & Gevorgyan, G., 2017).
Hydrogen Bonded Structures in Organic Amine Oxalates
Research by Vaidhyanathan et al. (2002) on the synthesis and characterization of organic amine oxalates revealed diverse hydrogen-bonded networks. This study is relevant for understanding the intermolecular interactions in compounds containing amine and oxalate groups, which could inform the design of novel materials or molecular assemblies with specific physical properties (Vaidhyanathan, R., Natarajan, S., & Rao, C., 2002).
These studies collectively contribute to a broader understanding of the chemistry and applications of compounds structurally related to "3-(4-sec-butylphenoxy)propylamine oxalate," encompassing areas such as magnetic materials, chemical synthesis, antibacterial applications, and the study of molecular interactions.
Properties
IUPAC Name |
3-(4-butan-2-ylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-4-14(2)15-6-8-16(9-7-15)19-12-5-10-17-11-13-18-3;3-1(4)2(5)6/h6-9,14,17H,4-5,10-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFYFSXJARLULM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCNCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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